Predicted Lipophilicity (LogP) of 3-Bromo-6-fluoro-2-methoxyphenol vs. Unsubstituted and Mono-substituted Phenols
The introduction of bromine and fluorine substituents significantly increases the lipophilicity of 3-Bromo-6-fluoro-2-methoxyphenol compared to its parent and mono-substituted analogs, impacting its membrane permeability and solubility in organic phases. The predicted LogP for 3-Bromo-6-fluoro-2-methoxyphenol is 2.30240 . In comparison, the parent compound 2-methoxyphenol has a significantly lower LogP of 1.512 [1], while the mono-brominated analog 3-Bromo-2-methoxyphenol has a predicted LogP of 1.92 (estimated) [2].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.30240 (predicted) |
| Comparator Or Baseline | 2-Methoxyphenol (parent): LogP = 1.512; 3-Bromo-2-methoxyphenol: LogP ≈ 1.92 (estimated) |
| Quantified Difference | Increase of +0.79 LogP units over 2-methoxyphenol; increase of ~+0.38 LogP units over 3-Bromo-2-methoxyphenol |
| Conditions | Predicted values using ChemAxon or ACD/Labs algorithms |
Why This Matters
Higher LogP indicates enhanced membrane permeability and organic solvent solubility, which is a critical parameter for selecting building blocks in medicinal chemistry where compound lipophilicity influences bioavailability and target engagement.
- [1] Chembase. (n.d.). 2-Methoxyphenol - Physicochemical Properties. Retrieved from https://en.chembase.cn/substance-110392.html View Source
- [2] Molbase. (n.d.). 3-Bromo-2-methoxyphenol. Retrieved from http://qiye.molbase.cn/88275-88-1-molbase-20835.html View Source
